molecular formula C21H27NO B4763256 4'-octyl-4-biphenylcarboxamide

4'-octyl-4-biphenylcarboxamide

Cat. No. B4763256
M. Wt: 309.4 g/mol
InChI Key: IRMMQEKTDYLGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-octyl-4-biphenylcarboxamide, also known as OBC, is a chemical compound that has gained increasing attention in scientific research due to its unique properties. OBC is a liquid crystal compound that exhibits a smectic A phase, making it useful in various applications such as liquid crystal displays, biosensors, and drug delivery systems.

Mechanism of Action

The mechanism of action of 4'-octyl-4-biphenylcarboxamide is not fully understood. However, it is believed that 4'-octyl-4-biphenylcarboxamide interacts with the lipid bilayer of cell membranes, leading to changes in the membrane structure and permeability. 4'-octyl-4-biphenylcarboxamide has also been shown to interact with proteins, leading to changes in their conformation and function.
Biochemical and Physiological Effects
4'-octyl-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4'-octyl-4-biphenylcarboxamide can inhibit the growth of cancer cells by inducing apoptosis. 4'-octyl-4-biphenylcarboxamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4'-octyl-4-biphenylcarboxamide has been shown to have antibacterial properties against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4'-octyl-4-biphenylcarboxamide in lab experiments is its ability to interact with biological molecules such as proteins and DNA. This makes 4'-octyl-4-biphenylcarboxamide a useful tool in various applications such as biosensors and drug delivery systems. However, one of the limitations of using 4'-octyl-4-biphenylcarboxamide is its low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 4'-octyl-4-biphenylcarboxamide in scientific research. One of the potential applications of 4'-octyl-4-biphenylcarboxamide is in the development of drug delivery systems. 4'-octyl-4-biphenylcarboxamide can be used as a carrier for drugs, allowing for targeted delivery to specific cells or tissues. Another potential application of 4'-octyl-4-biphenylcarboxamide is in the development of biosensors for the detection of disease biomarkers. 4'-octyl-4-biphenylcarboxamide can be functionalized with specific molecules to enable the detection of specific biomarkers. Finally, further studies are needed to fully understand the mechanism of action of 4'-octyl-4-biphenylcarboxamide and its potential use in various applications.
Conclusion
In conclusion, 4'-octyl-4-biphenylcarboxamide is a chemical compound that has gained increasing attention in scientific research due to its unique properties. 4'-octyl-4-biphenylcarboxamide has been shown to have various applications, including in the development of liquid crystal displays, biosensors, and drug delivery systems. 4'-octyl-4-biphenylcarboxamide has also been shown to have various biochemical and physiological effects, making it a useful tool in scientific research. However, further studies are needed to fully understand the potential of 4'-octyl-4-biphenylcarboxamide in various applications.

Scientific Research Applications

4'-octyl-4-biphenylcarboxamide has been widely used in scientific research due to its unique properties. One of the most significant applications of 4'-octyl-4-biphenylcarboxamide is in the development of liquid crystal displays (LCDs). 4'-octyl-4-biphenylcarboxamide exhibits a smectic A phase, which is essential for the formation of stable LCDs. 4'-octyl-4-biphenylcarboxamide is also used in biosensors as a sensing material due to its ability to interact with biological molecules such as proteins and DNA.

properties

IUPAC Name

4-(4-octylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)21(22)23/h9-16H,2-8H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMMQEKTDYLGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Octylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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